3'-Amino-3'-deoxythymidine
Overview
Description
3’-Amino-3’-deoxythymidine is a modified nucleoside analog derived from thymidine. It is characterized by the substitution of the 3’-hydroxy group with an amino group. This compound has garnered significant attention due to its potential therapeutic applications, particularly in antiviral treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-3’-deoxythymidine typically involves the reduction of 3’-azido-3’-deoxythymidine. One efficient method employs a palladium catalyst with ammonium formate as the hydrogen source. This reaction proceeds under mild conditions and yields the desired product in high purity and yield .
Industrial Production Methods
Industrial production of 3’-Amino-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent quality and high throughput. The reduction process is carefully monitored to maintain the integrity of the product.
Chemical Reactions Analysis
Types of Reactions
3’-Amino-3’-deoxythymidine undergoes various chemical reactions, including:
Reduction: The primary synthetic route involves the reduction of 3’-azido-3’-deoxythymidine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: Under specific conditions, the amino group can be oxidized to form different derivatives.
Common Reagents and Conditions
Reduction: Palladium catalyst, ammonium formate.
Substitution: Various nucleophiles under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products
Reduction: 3’-Amino-3’-deoxythymidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of 3’-Amino-3’-deoxythymidine.
Scientific Research Applications
3’-Amino-3’-deoxythymidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Incorporated into DNA strands for studying DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral properties, particularly against human immunodeficiency virus (HIV).
Industry: Utilized in the production of diagnostic reagents and as a precursor for other therapeutic agents.
Mechanism of Action
The mechanism of action of 3’-Amino-3’-deoxythymidine involves its incorporation into DNA strands during replication. The amino group at the 3’ position prevents the formation of phosphodiester linkages, thereby terminating DNA chain elongation. This property makes it a potent inhibitor of viral DNA synthesis, particularly in the case of HIV .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine: Another nucleoside analog with an azido group at the 3’ position.
2’,3’-Didehydro-2’,3’-dideoxythymidine: Lacks both the 2’ and 3’ hydroxyl groups.
3’-Fluoro-3’-deoxythymidine: Contains a fluorine atom at the 3’ position.
Uniqueness
3’-Amino-3’-deoxythymidine is unique due to its amino group, which allows for specific interactions and modifications that are not possible with other analogs. Its ability to terminate DNA synthesis by preventing phosphodiester bond formation makes it particularly valuable in antiviral research and therapy.
Biological Activity
3'-Amino-3'-deoxythymidine (AMT) is an analog of thymidine, a nucleoside involved in DNA synthesis. Its biological activity has been studied extensively due to its potential applications in cancer treatment and as an antiviral agent. This article reviews the biological activity of AMT, focusing on its mechanisms of action, effects on cell lines, and implications in therapeutic contexts.
AMT exhibits its biological activity primarily through its interaction with DNA polymerases and its influence on nucleic acid metabolism.
- Inhibition of DNA Polymerase : AMT acts as a competitive inhibitor of deoxythymidine triphosphate (dTTP), with a Ki value of 3.3 µM, indicating that it can effectively impede DNA synthesis by blocking the incorporation of dTTP into DNA strands . This inhibition is significant in cancer cells, where rapid proliferation is dependent on efficient DNA replication.
- Effects on Nucleic Acid Incorporation : Studies have shown that AMT decreases the incorporation of labeled thymidine into DNA in L1210 cells, leading to an accumulation of thymidine di- and triphosphates . This suggests that while AMT may be taken up by cells, it does not integrate into DNA effectively, which could lead to cytotoxic effects.
Biological Activity in Cell Lines
The biological activity of AMT has been evaluated in various cell lines, notably murine L1210 leukemia cells and other cancer models.
- Cell Proliferation Inhibition : AMT has demonstrated significant inhibition of cell proliferation in L1210 cells, with an effective dose (ED50) reported at approximately 1 µM . The compound appears to induce a delay in the cell cycle progression, particularly affecting the S phase where DNA synthesis occurs .
- Impact on Amino Acid Transport : AMT also inhibits the transport of certain amino acids into cells, which may contribute to its cytotoxic effects. This inhibition was found to be comparable to that observed with cisplatin, a well-known chemotherapeutic agent .
Case Studies and Research Findings
Several studies have explored the therapeutic potential and biological implications of AMT:
- In Vivo Efficacy : In animal models bearing L1210 ascites tumors, AMT showed a dose-dependent effect on survival rates, achieving a tumor control rate (T/C) of 175% at a dose of 320 mg/kg . This indicates promising antitumor activity that warrants further investigation.
- Cerebrospinal Fluid Penetration : Research involving HIV-infected patients has demonstrated that AMT can penetrate the cerebrospinal fluid (CSF), with concentrations ranging from 0.75 to 4.8 ng/ml following zidovudine administration . This suggests potential utility in treating central nervous system infections related to HIV.
- Comparative Studies : In comparative studies against other nucleoside analogs, AMT displayed potent inhibition against murine sarcoma cells (ED50 = 5 µM), although it was less effective than some other analogs like 5'-amino-5'-deoxythymidine .
Data Summary
Parameter | Value/Description |
---|---|
Ki for dTTP | 3.3 µM |
ED50 for L1210 cells | ~1 µM |
Tumor Control Rate (T/C) | 175% at 320 mg/kg |
CSF Concentration Range | 0.75 - 4.8 ng/ml |
Properties
IUPAC Name |
1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVCGXWUUOVPPB-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966879 | |
Record name | 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52450-18-7 | |
Record name | 3'-Aminothymidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052450187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-AMINO-3'-DEOXYTHYMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W21M0C25B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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